molecular formula C11H14Cl2N2 B15054714 4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine

4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B15054714
M. Wt: 245.14 g/mol
InChI Key: UIWXGHGHPNUHNF-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of substituted pyrrolidines This compound is characterized by the presence of a dichlorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the pyrrolidine ring. The reaction mixture is heated to a specific temperature, usually around 100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines, alcohols.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying neurotransmitter systems.

    Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, in the central nervous system, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenyl-1-methylpyrrolidin-2-amine
  • 3,4-Dichlorophenyl-1-methylpyrrolidin-4-amine
  • 3,4-Dichlorophenyl-1-methylpyrrolidin-5-amine

Uniqueness

4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific and industrial applications.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H14Cl2N2/c1-15-5-8(11(14)6-15)7-2-3-9(12)10(13)4-7/h2-4,8,11H,5-6,14H2,1H3

InChI Key

UIWXGHGHPNUHNF-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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